![molecular formula C12H13ClF3NO4S B2884915 benzyl N-[4-(chlorosulfonyl)-1,1,1-trifluorobutan-2-yl]carbamate CAS No. 2172317-03-0](/img/structure/B2884915.png)
benzyl N-[4-(chlorosulfonyl)-1,1,1-trifluorobutan-2-yl]carbamate
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Overview
Description
Benzyl N-[4-(chlorosulfonyl)-1,1,1-trifluorobutan-2-yl]carbamate is an organic compound with the CAS Number: 2172317-03-0 . It has a molecular weight of 359.75 . The IUPAC name for this compound is benzyl (4- (chlorosulfonyl)-1,1,1-trifluorobutan-2-yl)carbamate .
Molecular Structure Analysis
The InChI code for benzyl N-[4-(chlorosulfonyl)-1,1,1-trifluorobutan-2-yl]carbamate is 1S/C12H13ClF3NO4S/c13-22(19,20)7-6-10(12(14,15)16)17-11(18)21-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,17,18) . This code provides a standard way to encode the compound’s structure and can be used to generate a 2D or 3D model of the molecule.Scientific Research Applications
Nanoparticle Carrier Systems for Agricultural Fungicides
Research has shown the development of solid lipid nanoparticles and polymeric nanocapsules as carrier systems for fungicides, such as carbendazim and tebuconazole. These systems offer advantages like modified release profiles, reduced environmental toxicity, and enhanced efficacy against fungal diseases in agriculture (Campos et al., 2015).
Synthesis of N-Protected Allylic Amines
A method for synthesizing N-protected allylic amines from allyl ethers using chlorosulfonyl isocyanate (CSI) demonstrates the chemical versatility and applicability of such compounds in synthetic organic chemistry (Kim et al., 2001).
Antitumor Activity of Sulfonamide Derivatives
Novel 2-benzylthio-4-chlorobenzenesulfonamide derivatives have shown promise in in vitro antitumor activity, indicating the potential therapeutic applications of benzyl N-[4-(chlorosulfonyl)-1,1,1-trifluorobutan-2-yl]carbamate derivatives in oncology (Sławiński & Brzozowski, 2006).
Selective Inhibitors of Enzymes
A series of sulfonamide-based carbamates has been identified as selective inhibitors of butyrylcholinesterase (BChE), suggesting their potential in developing treatments for diseases associated with cholinesterase imbalance, such as Alzheimer's disease (Magar et al., 2021).
Fluoroamines Synthesis
The study on the synthesis of N-benzyl fluoroamines from cyclic sulfamidates illustrates the compound's role in facilitating novel synthetic routes for fluoroamine derivatives, which are valuable in pharmaceutical and material science applications (Posakony & Tewson, 2002).
Mechanism of Action
Target of Action
Benzyl (4-(chlorosulfonyl)-1,1,1-trifluorobutan-2-yl)carbamate is a type of carbamate compound . Carbamates are known to be useful protecting groups for amines, especially in the synthesis of peptides . .
Mode of Action
The mode of action of carbamates typically involves the protection of amines during chemical reactions . They can be installed and removed under relatively mild conditions
Biochemical Pathways
Carbamates play a crucial role in the synthesis of peptides . They protect amines from reacting with other compounds during the synthesis process . .
Result of Action
As a carbamate, it likely plays a role in protecting amines during chemical reactions .
properties
IUPAC Name |
benzyl N-(4-chlorosulfonyl-1,1,1-trifluorobutan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3NO4S/c13-22(19,20)7-6-10(12(14,15)16)17-11(18)21-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPAHUUTJKYHFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCS(=O)(=O)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (4-(chlorosulfonyl)-1,1,1-trifluorobutan-2-yl)carbamate |
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